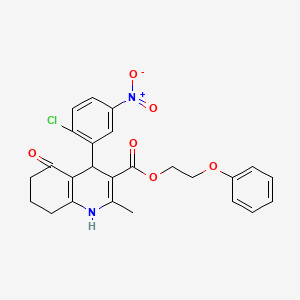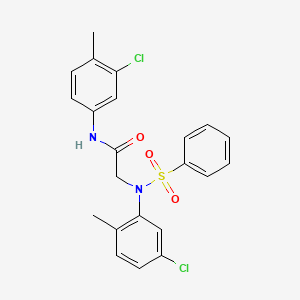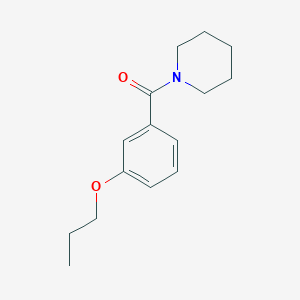![molecular formula C21H24N2O2 B5104816 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide, also known as DMBX-A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzoxazole compounds and is known for its unique biochemical and physiological effects.
作用機序
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide binds to the α7 nicotinic acetylcholine receptor with high affinity and specificity, blocking its activation by acetylcholine and other agonists. This results in the inhibition of downstream signaling pathways that are involved in neuronal excitability, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the modulation of synaptic plasticity and memory formation, and the protection against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is its high selectivity and specificity for the α7 nicotinic acetylcholine receptor, which allows for precise targeting of this receptor in laboratory experiments. However, one limitation is that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has a relatively short half-life, which may limit its effectiveness in some experimental settings.
将来の方向性
There are several potential future directions for the use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide in scientific research. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, which could have improved therapeutic potential for a range of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in other physiological and pathological processes, such as immune function and cancer. Finally, the development of novel drug delivery systems for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide could enhance its effectiveness and expand its potential applications in research and medicine.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is a synthetic compound that has shown promise for its potential applications in scientific research. Its unique biochemical and physiological effects, as well as its high selectivity and specificity for the α7 nicotinic acetylcholine receptor, make it a valuable tool for investigating a range of neurological and psychiatric disorders. Further research is needed to fully understand the potential of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide and to develop more effective and targeted therapies based on its mechanisms of action.
合成法
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide involves the reaction of 2-amino-5,6-dimethylbenzoxazole with 3-bromo-2-methylacetophenone in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reacted with pentanoyl chloride to yield the final product.
科学的研究の応用
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been widely used in scientific research for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-5-6-10-20(24)22-17-9-7-8-16(15(17)4)21-23-18-11-13(2)14(3)12-19(18)25-21/h7-9,11-12H,5-6,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMOAGXSOVORCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)




![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)

![3-(3-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104811.png)

![6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5104818.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)